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molecular formula C7H14ClNO3 B8679097 Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl- CAS No. 69184-36-7

Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl-

Cat. No. B8679097
M. Wt: 195.64 g/mol
InChI Key: BCJUDTIFZMUVFM-UHFFFAOYSA-N
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Patent
US08263768B2

Procedure details

195 ml chloroacetyl chloride in 200 ml 2-methyltetrahydrofuran are added dropwise at 2° C. within one hour to a mixture of 300 ml (methylamino)-acetaldehyde dimethylacetal, 1200 ml 2-methyltetrahydrofuran and 1200 ml saturated potassium carbonate solution. After 40 min 1450 ml of water are added and the phases are separated. The aqueous phase is extracted with 600 ml 2-methyltetrahydrofuran. The combined organic phases are dried on sodium sulphate and evaporated down. 451 g product remain.
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
1450 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][O:7][CH:8]([O:12][CH3:13])[CH2:9][NH:10][CH3:11].C(=O)([O-])[O-].[K+].[K+].O>CC1CCCO1>[Cl:1][CH2:2][C:3]([N:10]([CH2:9][CH:8]([O:12][CH3:13])[O:7][CH3:6])[CH3:11])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
195 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
COC(CNC)OC
Name
Quantity
1200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC1OCCC1
Name
Quantity
1200 mL
Type
solvent
Smiles
CC1OCCC1
Step Two
Name
Quantity
1450 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 600 ml 2-methyltetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried on sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
ClCC(=O)N(C)CC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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